molecular formula C13H18INO B2699356 N-hexyl-2-iodobenzamide CAS No. 79271-29-7

N-hexyl-2-iodobenzamide

Cat. No. B2699356
Key on ui cas rn: 79271-29-7
M. Wt: 331.197
InChI Key: QOMHWKKJSDWZHA-UHFFFAOYSA-N
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Patent
US04279887

Procedure details

Solutions of 12.2 g hexylamine and 8.0 g o-iodobenzoyl chloride in a total of 20 ml tetrahydrofuran were reacted for 10 minutes. The tetrahydrofuran was removed by heating on a water bath at 65° for 10 minutes and 50 ml of water were added to precipitate the crude product. The precipitate was recovered as in Example 1 and recrystallized from a benzene/hexane mixture as white crystals, to yield 7.6 g of N-hexyl-o-iodobenzamide, m.p. 104°-105°, Rf 0.78.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[I:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12]>O1CCCC1>[CH2:1]([NH:7][C:11](=[O:12])[C:10]1[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=1[I:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
8 g
Type
reactant
Smiles
IC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating on a water bath at 65° for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
50 ml of water were added
CUSTOM
Type
CUSTOM
Details
to precipitate the crude product
CUSTOM
Type
CUSTOM
Details
The precipitate was recovered as in Example 1
CUSTOM
Type
CUSTOM
Details
recrystallized from a benzene/hexane mixture as white crystals

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC(C1=C(C=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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